Cytosolic Alcohol Dehydrogenase (c-ADH) Inhibition
Elgonica dimer A demonstrates potent inhibition of cytosolic alcohol dehydrogenase (c-ADH) with an IC₅₀ value of 0.055 µM [1]. In the same assay system, its stereoisomer elgonica dimer B exhibits an IC₅₀ of 0.011 µM, representing a 5-fold difference in potency [1]. Compared to the positive control pyrazole, elgonica dimer A is approximately 180-fold more potent (pyrazole IC₅₀ ~10 µM) [1]. Additionally, elgonica dimer A possesses much higher inhibitory potency than the related monomeric anthraquinone aloe-emodin in this assay [1].
vs ~10 µM (pyrazole)
vs higher IC₅₀ (aloe-emodin)
| Evidence Dimension | Cytosolic alcohol dehydrogenase (c-ADH) inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.055 µM |
| Comparator Or Baseline | Elgonica dimer B: 0.011 µM; Pyrazole: ~10 µM; Aloe-emodin: significantly higher IC₅₀ (not quantified) |
| Quantified Difference | 5-fold less potent than dimer B; 180-fold more potent than pyrazole |
| Conditions | In vitro cytosolic alcohol dehydrogenase assay; rat liver cytosol preparation |
Why This Matters
This data enables precise selection between structurally similar dimers for alcohol metabolism research, ensuring appropriate potency for the experimental design.
- [1] Shin, K. H., Woo, W. S., Lim, S. S., Shim, C. S., Chung, H. S., Kennelly, E. J., & Kinghorn, A. D. (1997). Elgonica-Dimers A and B, Two Potent Alcohol Metabolism Inhibitory Constituents of Aloe arborescens. Journal of Natural Products, 60(11), 1180–1182. View Source
